4-(4-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one
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Overview
Description
4-(4-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C10H10BrNO2 and its molecular weight is 256.099. The purity is usually 95%.
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Scientific Research Applications
Agricultural Fungicides
Oxazolidinone derivatives, like famoxadone, are utilized in agriculture as fungicides. Famoxadone is a part of a new class of oxazolidinone fungicides that provide excellent control of plant pathogens across a range of crops. This discovery emphasizes the potential of oxazolidinones in developing effective agricultural solutions (Sternberg et al., 2001).
Antibacterial Agents
Oxazolidinones have been identified as promising antibacterial agents with a focus on enhancing safety profiles and expanding the antibacterial spectrum. For instance, modifications in the oxazolidinone structure have led to compounds with reduced activity against monoamine oxidase A, mitigating undesired side effects (Reck et al., 2005).
Chemical Fixation of Carbon Dioxide
The synthesis of oxazolidinones from propargylic alcohols, primary amines, and carbon dioxide under supercritical conditions without additional catalysts or solvents demonstrates an eco-friendly approach to utilizing CO2. This process highlights the role of oxazolidinones in contributing to sustainable chemistry practices (Xu et al., 2011).
Synthetic Organic Chemistry
Oxazolidin-2-one rings serve as crucial scaffolds in synthetic organic chemistry, facilitating the development of chiral auxiliaries in asymmetric synthesis and acting as protective groups for 1,2-aminoalcohol systems. Their versatility and utility in creating enantiomerically pure compounds underscore their importance in medicinal chemistry (Zappia et al., 2007).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that the compound’s bromophenyl group could potentially undergo suzuki–miyaura coupling, a type of cross-coupling reaction that forms carbon-carbon bonds . This reaction could influence the compound’s interaction with its targets.
Biochemical Pathways
Similar compounds have been shown to affect various pathways, including those involved in antileishmanial and antimalarial activities .
Pharmacokinetics
The compound’s lipophilic character could potentially influence its bioavailability .
Result of Action
Similar compounds have shown significant antifungal activity against certain strains .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, 4-Bromodiphenyl ether, a compound with a similar bromophenyl group, is known to be a persistent organic environmental pollutant . This suggests that environmental factors could potentially influence the action of 4-(4-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one.
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been studied for their threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been studied for their interactions with enzymes or cofactors, as well as their effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been studied for their interactions with transporters or binding proteins, as well as their effects on localization or accumulation .
Subcellular Localization
Similar compounds have been studied for their targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Properties
IUPAC Name |
4-(4-bromophenyl)-4-methyl-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-10(6-14-9(13)12-10)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFUPRCCCBNTCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)N1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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